5-(Aminomethyl)thiophene-2-carboxamide
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Overview
Description
5-(Aminomethyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the aminomethyl and carboxamide groups in the thiophene ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 5-(Aminomethyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-(aminomethyl)thiophene-2-carboxylic acid with appropriate reagents to form the carboxamide derivative. The reaction conditions typically include the use of acyl chlorides and heterocyclic amine derivatives, which are reacted under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(Aminomethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles under suitable conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or rhodium complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Aminomethyl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(Aminomethyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
5-(Aminomethyl)thiophene-2-carboxylic acid: This compound has a similar structure but lacks the carboxamide group, which can affect its reactivity and biological activity.
Thiophene-2-carboxamide derivatives: These compounds have different substituents on the thiophene ring, which can lead to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
5-(Aminomethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and antiviral properties.
Chemical Structure and Synthesis
The compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. The synthesis of this compound typically involves the reaction of thiophene derivatives with amine and carboxylic acid functionalities, which can be modified to enhance biological activity.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. The compound's mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 2.6 | Tubulin inhibition, apoptosis induction |
HCT-116 | 1.7 | Cell cycle arrest at G2/M phase |
MCF-7 | 4.0 | Induction of p53 expression and caspase activation |
In a study evaluating thiophene carboxamide derivatives, compounds similar to this compound demonstrated significant cytotoxicity against HepG2 cells (IC50 = 2.6 µM) when combined with Sorafenib, a known anticancer agent .
Antiviral Activity
The antiviral potential of thiophene derivatives, including this compound, has been explored against various viral infections. These compounds exhibit activity against viruses such as Ebola virus by disrupting critical protein interactions necessary for viral entry into host cells.
Table 2: Antiviral Activity Against EBOV-GP-Pseudotyped Virus
Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 0.5 | 16 | 32 |
The selectivity index indicates a favorable therapeutic window for this compound, suggesting it could be developed further for antiviral therapies .
Study on HepG2 Cells
In a recent study, researchers treated HepG2 cells with varying concentrations of this compound combined with Sorafenib. The results indicated a significant reduction in cell viability at lower concentrations compared to Sorafenib alone, highlighting the synergistic effect of the combination therapy .
Molecular Docking Studies
Molecular docking studies have shown that this compound binds effectively to the colchicine site on tubulin, which is critical for its anticancer activity. The binding affinity was comparable to known inhibitors, indicating its potential as a lead compound for further development .
Properties
Molecular Formula |
C6H8N2OS |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
5-(aminomethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C6H8N2OS/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H2,8,9) |
InChI Key |
LGIOCFXHDCIQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)CN |
Origin of Product |
United States |
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